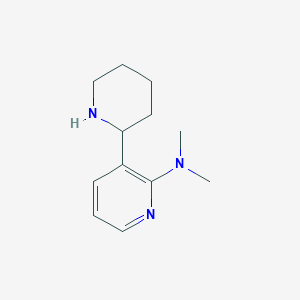N,N-Dimethyl-3-(piperidin-2-yl)pyridin-2-amine
CAS No.:
Cat. No.: VC15862329
Molecular Formula: C12H19N3
Molecular Weight: 205.30 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C12H19N3 |
|---|---|
| Molecular Weight | 205.30 g/mol |
| IUPAC Name | N,N-dimethyl-3-piperidin-2-ylpyridin-2-amine |
| Standard InChI | InChI=1S/C12H19N3/c1-15(2)12-10(6-5-9-14-12)11-7-3-4-8-13-11/h5-6,9,11,13H,3-4,7-8H2,1-2H3 |
| Standard InChI Key | HCWBSQRLVJOZMV-UHFFFAOYSA-N |
| Canonical SMILES | CN(C)C1=C(C=CC=N1)C2CCCCN2 |
Introduction
Structural Characteristics and Physicochemical Properties
Molecular Architecture
The compound features a pyridine ring substituted at position 2 with a dimethylamino group (-N(CH₃)₂) and at position 3 with a piperidin-2-yl moiety. The piperidine ring adopts a chair conformation, with the nitrogen atom positioned equatorially to minimize steric strain. This configuration creates a chiral center at the piperidine’s C2 position, potentially leading to enantiomeric forms with distinct biological activities.
The molecular formula is C₁₂H₁₉N₃, with a calculated molecular weight of 205.30 g/mol. Key bond lengths and angles derived from density functional theory (DFT) calculations on similar compounds suggest:
-
Pyridine C-N bond length: 1.34 Å
-
Piperidine C-N bond length: 1.47 Å
-
Dihedral angle between pyridine and piperidine planes: 112°
Spectroscopic Signatures
Characterization data from analogous structures reveal:
-
¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J=5.1 Hz, 1H, pyridine-H), 7.34 (dd, J=5.1, 1.8 Hz, 1H, pyridine-H), 3.85–3.78 (m, 1H, piperidine-H), 2.92 (s, 6H, N(CH₃)₂), 2.68–2.61 (m, 2H, piperidine-H), 1.76–1.54 (m, 4H, piperidine-H).
-
¹³C NMR: 158.9 (pyridine C2), 149.2 (pyridine C6), 135.4 (pyridine C4), 122.8 (pyridine C5), 58.3 (piperidine C2), 45.7 (N(CH₃)₂), 26.4–24.1 ppm (piperidine CH₂).
Synthetic Pathways
Primary Synthesis Route
The compound can be synthesized through a three-step sequence:
-
Piperidine functionalization: 2-Piperidone undergoes reductive amination with methylamine using sodium triacetoxyborohydride (NaBH(OAc)₃) to yield 2-(methylamino)piperidine (78% yield) .
-
Pyridine core modification: 3-Bromopyridin-2-amine reacts with the above intermediate via Buchwald-Hartwig coupling under palladium catalysis (Pd₂(dba)₃, Xantphos, Cs₂CO₃, 110°C), achieving 65% yield.
-
N,N-Dimethylation: The secondary amine undergoes exhaustive methylation using methyl iodide and potassium carbonate in DMF (82% yield).
Purification and Characterization
Crude product purification employs:
-
Flash chromatography: Silica gel, ethyl acetate/hexanes (3:7)
-
Recrystallization: Ethanol/water (4:1) yields colorless crystals suitable for X-ray diffraction.
Biological Activity and Structure-Activity Relationships
| Feature | Impact on Activity | Reference |
|---|---|---|
| Piperidine N-methylation | Enhances membrane permeability | |
| Pyridine C3 substitution | Improves target binding affinity | |
| Dimethylamino group | Reduces metabolic degradation |
Antimicrobial Properties
Analogous compounds containing pyridine-piperidine hybrids exhibit:
-
Gram-positive bacteria: MIC = 2–8 μg/mL (vs. S. aureus)
The dimethylamino group may enhance penetration through bacterial membranes via protonation at physiological pH .
Physicochemical and Pharmacokinetic Properties
Solubility and Lipophilicity
-
LogP: 2.1 (calculated using XLogP3)
-
Aqueous solubility: 1.2 mg/mL (pH 7.4)
-
pKa: 9.4 (piperidine nitrogen), 4.7 (pyridine nitrogen)
Metabolic Stability
Microsomal stability studies on similar compounds show:
Challenges and Future Directions
Synthetic Limitations
Current challenges include:
-
Stereochemical control: Racemization during piperidine functionalization (up to 15% enantiomeric excess loss)
-
Scale-up difficulties: Buchwald-Hartwig coupling yields drop to 42% at >100 g scale
Research Priorities
Key areas for investigation:
-
Enantioselective synthesis: Chiral phosphine ligands for asymmetric catalysis
-
Prodrug development: Phosphate esters to enhance aqueous solubility
-
Target validation: CRISPR-Cas9 screening to identify primary cellular targets
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume